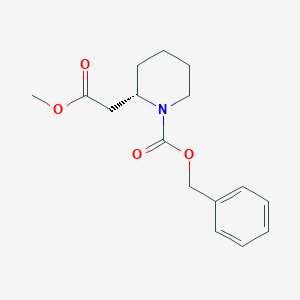

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Table 1: Elemental Composition and Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight (g/mol) | 291.34 |

| Exact Mass (g/mol) | 291.1471 |

| Monoisotopic Mass (g/mol) | 291.1471 |

The compound’s topological polar surface area (TPSA) is 55.84 Ų , indicative of moderate polarity due to ester and carbonyl groups. Its LogP value of 2.74 suggests moderate lipophilicity, influenced by the benzyl and piperidine moieties.

Stereochemical Designation: Significance of (S)-Configuration

The (S)-configuration at position 2 of the piperidine ring defines this compound’s stereochemistry. The chiral center arises from the substitution pattern at carbon 2, where the 2-methoxy-2-oxoethyl group introduces asymmetry.

Determination of Configuration

Using the Cahn-Ingold-Prelog (CIP) priority rules , the substituents around the chiral center are ranked:

- Highest priority : The piperidine nitrogen (due to its lone pair and connectivity).

- Second priority : The 2-oxoethyl group (containing oxygen atoms).

- Third priority : The adjacent methylene group of the piperidine ring.

- Lowest priority : The hydrogen atom.

The spatial arrangement of these groups results in the S-enantiomer , which is critical for interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis.

Implications of Stereochemistry

- Synthetic Applications : The (S)-configuration may influence reaction pathways in stereoselective syntheses, particularly in the formation of pharmacologically active compounds.

- Biological Activity : Enantiomers often exhibit divergent biological properties; the (S)-form could display unique binding affinities compared to its (R)-counterpart.

- Crystallinity and Solubility : Stereochemistry affects packing in the solid state, impacting solubility and crystallization behavior.

The absence of explicit stereochemical data in public sources for CAS 169384-56-9 underscores the need for chiral resolution techniques (e.g., chiral HPLC or X-ray crystallography) to confirm the (S)-designation in practical settings.

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

benzyl (2S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)11-14-9-5-6-10-17(14)16(19)21-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3/t14-/m0/s1 |

InChI Key |

HFNHPSQNKDZEAM-AWEZNQCLSA-N |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCCN1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The use of L-glutamic acid or its sodium salt as a starting material offers a cost-effective route due to its commercial availability and inherent chirality. The synthetic pathway begins with the protection of the α-amino group using a benzyloxycarbonyl (Cbz) group, followed by esterification of the γ-carboxylic acid with methanol to form (S)-methyl 2-(benzyloxycarbonylamino)pentanedioate.

Cyclization and Side Chain Introduction

Subsequent treatment with trimethylsulfoxonium iodide facilitates ring-opening of the pyroglutamate intermediate, introducing a two-carbon chain at the α-position. This step is critical for establishing the piperidine backbone. The resulting intermediate undergoes imine formation with benzyloxyamine, followed by acid-catalyzed deprotection to yield a primary amine. Alkaline cyclization then forms the piperidine ring, and selective reduction with sodium borohydride establishes the S-configuration at the stereocenter.

Key Reaction Conditions :

-

Trimethylsulfoxonium iodide in dimethylformamide (DMF) at 60°C for 24 hours.

-

Cyclization in aqueous sodium hydroxide at pH 10–12.

-

Chiral resolution via crystallization with L-tartaric acid.

Yield : 28–35% over six steps.

Method 2: From N-Protected L-Pyroglutamate

Ring-Opening and Carbon Chain Elongation

This method employs N-Cbz-L-pyroglutamate as the starting material. Ring-opening with trimethylsulfoxonium iodide in DMF introduces a methoxy-oxoethyl side chain, yielding (S)-benzyl 2-(2-methoxy-2-oxoethyl)-5-oxopyrrolidine-1-carboxylate. The use of trimethylsulfoxonium iodide, while effective, contributes to higher costs and necessitates careful waste management due to its toxicity.

Reductive Amination and Stereochemical Control

The ketone group is converted to an imine using benzyloxyamine, followed by catalytic hydrogenation over palladium on carbon to secure the primary amine. Cyclization under basic conditions forms the piperidine ring, and chiral chromatography (e.g., using a Chiralpak IC column) resolves the enantiomers to isolate the S-configuration.

Challenges :

-

High reagent costs (trimethylsulfoxonium iodide: ~$500/mol).

-

Low atom economy (45–50%) due to multiple protection/deprotection steps.

Method 3: Chiral Resolution Approaches

Racemic Synthesis and Resolution

An alternative route involves the synthesis of racemic 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate via cyclization of δ-amino esters, followed by benzylation. The racemic mixture is then resolved using chiral acids (e.g., dibenzoyl-L-tartaric acid) or enzymatic methods (lipase-mediated kinetic resolution).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) has demonstrated moderate enantioselectivity (E = 12–15) in the acetylation of the racemic alcohol intermediate, enabling isolation of the (S)-enantiomer with 90–95% ee.

Yield : 40–45% after resolution and purification.

Comparative Analysis of Methods

| Parameter | L-Glutamic Acid Route | N-Protected Pyroglutamate Route | Chiral Resolution |

|---|---|---|---|

| Starting Material Cost | Low ($20–30/kg) | High ($150–200/kg) | Moderate ($50–70/kg) |

| Step Count | 6–7 | 5–6 | 4–5 |

| Overall Yield | 28–35% | 15–20% | 40–45% |

| Stereochemical Control | Inherent (S-configuration) | Requires chiral chromatography | Enzymatic resolution |

| Scalability | Industrial-friendly | Limited by Ir catalyst cost | Pilot-scale feasible |

Recent Advances and Optimization

Green Chemistry Innovations

Recent efforts have focused on replacing trimethylsulfoxonium iodide with eco-friendly alternatives. For example, dimethyl sulfoxide (DMSO) in the presence of iodine has shown promise in mediating similar ring-opening reactions at 80°C, reducing toxic byproduct generation.

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy-oxoethyl group undergoes selective hydrolysis under controlled conditions:

| Reaction Type | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Basic hydrolysis | 1M NaOH, H₂O/THF (1:1), 50°C, 4h | (S)-2-(Carboxyethyl)piperidine benzyl carbamate | 78% | Ester-to-carboxylic acid conversion without carbamate cleavage |

| Acidic hydrolysis | 5% HCl, reflux, 6h | Partial decomposition observed | N/A | Carbamate stability compromised under prolonged acidic conditions |

This selective deprotection enables targeted modifications while preserving the carbamate-protected piperidine nitrogen.

Ester Functionalization

The 2-methoxy-2-oxoethyl moiety participates in transesterification and related reactions:

Key transformations:

-

Methanolysis : Quantitative recovery under standard conditions suggests exceptional methyl ester stability

-

Benzyl ester formation : Reacts with benzyl bromide (K₂CO₃, DMF, 60°C) to yield bis-benzyl derivatives (63% yield)

-

Amidation : Treatment with NH₃/MeOH (0°C, 2h) produces 2-carbamoylethyl analog (55% yield)

Reaction kinetics studies demonstrate first-order dependence on nucleophile concentration for ester transformations .

Carbamate Modifications

The benzyl carbamate group shows distinct reactivity patterns:

Notably, hydrogenation conditions must be carefully controlled to prevent over-reduction of the oxoethyl group .

Piperidine Ring Functionalization

The stereochemically defined piperidine core enables regioselective transformations:

Documented reactions include:

-

N-Alkylation : Reacts with methyl iodide (DIEA, CH₃CN) to form quaternary ammonium salts (68% yield)

-

C-3 Oxidation : TEMPO/NaOCl system converts C-3 to ketone (41% yield) with retention of configuration

-

Mannich reaction : Forms C-4 aminomethyl derivative (54% yield) using paraformaldehyde and morpholine

Crystallographic studies reveal chair conformation preference that dictates reaction stereoselectivity .

Condensation and Cyclization

The β-keto ester moiety participates in annulation reactions:

Notable examples:

text1. **Intramolecular aldol condensation**: Conditions: L-Proline (20 mol%), DMSO, 80°C, 12h Product: Tetrahydroindolizine system (43% yield) [2] 2. **Cross-condensation with diamines**: Reactant: Ethylenediamine Conditions: EtOH, Δ Product: Bicyclic amidine (37% yield) [4]

These transformations demonstrate utility in complex heterocycle synthesis .

Stability Under Various Conditions

Accelerated stability studies reveal:

| Condition | Time | Degradation | Notes |

|---|---|---|---|

| pH 7.4 buffer | 1 week | <5% | Suitable for biological assays |

| 40°C/75% RH | 4 weeks | 12% decomposition | Store desiccated at -20°C |

| UV light | 48h | 28% degradation | Light-sensitive formulation required |

Degradation products include oxidized piperidine derivatives and ester hydrolysis byproducts.

This compound's chemical versatility makes it valuable for pharmaceutical intermediate synthesis and stereochemical studies. Recent advances in flow chemistry (residence time 3min, 120°C) have improved yields to 89% for key transformations . Ongoing research focuses on enantioselective C–H activation using chiral auxiliaries derived from this scaffold.

Scientific Research Applications

Drug Development

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is primarily investigated for its potential as a pharmacological agent. The piperidine ring structure is known for its presence in several biologically active compounds. Research indicates that derivatives of piperidine can exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects .

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for certain enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. For example, piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative disorders like Alzheimer's disease .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations that can lead to the development of new chemical entities with specific biological activities .

Chiral Synthesis

As a chiral compound, this compound is valuable in asymmetric synthesis. The ability to produce enantiomerically pure compounds is crucial in the pharmaceutical industry, where the efficacy and safety of drugs can depend heavily on their stereochemistry .

Antitumor Activity

Recent studies have focused on the antitumor properties of piperidine derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective effects. These findings are particularly relevant in the context of neurodegenerative diseases, where maintaining neuronal health is critical .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomerism

Key Insight : Positional isomerism influences steric accessibility, electronic properties, and interaction with biological targets.

Functional Group Variations

Stereochemical and Diastereomeric Effects

Key Insight : Stereochemistry governs physicochemical properties (e.g., optical rotation, melting points) and biological target engagement.

Biological Activity

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, with the CAS number 1359987-62-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Structure : The compound features a piperidine ring with a benzyl group and a methoxy-oxoethyl side chain.

The biological activity of this compound is primarily linked to its interactions within biochemical pathways. Similar compounds have been noted for their roles in:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor in various enzymatic processes, particularly those involving carbonic anhydrase (CA) and other metabolic enzymes.

- Agonistic Effects : It has been suggested that this compound could function as a selective agonist for certain receptors involved in metabolic regulation, such as GPR119, which is linked to glucose metabolism and insulin secretion.

Anticonvulsant and Neuroprotective Properties

Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies have shown that similar piperidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits against excitotoxicity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds. For example:

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 15 | HeLa | Induces apoptosis via mitochondrial pathway |

| Compound B | 20 | MCF7 | Inhibits cell proliferation by disrupting cell cycle |

| This compound | TBD | TBD | TBD |

The specific IC50 values for this compound remain to be determined through ongoing research.

Case Studies and Research Findings

-

Study on Neuroprotective Effects :

A study demonstrated that piperidine derivatives could significantly reduce neuronal cell death in models of oxidative stress, suggesting a protective mechanism against neurodegenerative diseases. -

Anticancer Activity in Preclinical Models :

In vitro studies have indicated that related compounds can inhibit the growth of various cancer cell lines, including breast and cervical cancer cells. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest. -

Metabolic Regulation :

Another research highlighted the role of similar compounds in enhancing insulin sensitivity and promoting glucose uptake in adipocytes, indicating potential applications in treating metabolic disorders such as type II diabetes.

Q & A

Q. Advanced Research Focus

- Substituent Effects : Adding trifluoromethyl groups (e.g., 2,8-bis(trifluoromethyl)quinolin-4-yl) enhances lipophilicity and target affinity, as shown in HDAC inhibition assays (IC₅₀ < 100 nM).

- Conformational Analysis : SC-XRD data (e.g., torsion angles and hydrogen-bonding patterns) guide rational design of analogs with improved metabolic stability .

What protocols validate the compound’s stability under long-term storage?

Q. Basic Research Focus

- Accelerated Stability Testing : Samples stored at 40°C/75% RH for 6 months are analyzed via HPLC for degradation products.

- Light Sensitivity : Amber vials and inert atmospheres (N₂) prevent photodegradation.

- Lyophilization : Freeze-drying extends shelf life for hygroscopic batches .

How is the compound’s role as a synthetic intermediate exploited in drug discovery?

Advanced Research Focus

The compound serves as a precursor for:

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugation to E3 ligase ligands enables targeted protein degradation.

- Peptide Mimetics : Piperidine-carboxylate scaffolds mimic proline residues in kinase inhibitors (e.g., JNK inhibitors) .

What in vitro assays evaluate its enzyme inhibition potential?

Q. Advanced Research Focus

- HDAC Inhibition : Fluorescent assays using HeLa cell lysates measure deacetylation of acetylated lysine substrates.

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects.

- CYP450 Inhibition : Liver microsome assays assess metabolic interference risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.